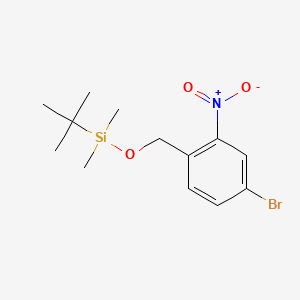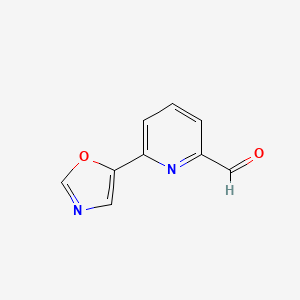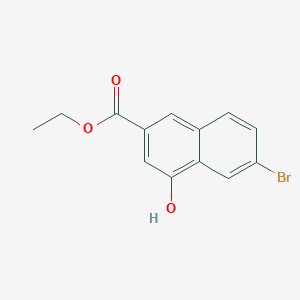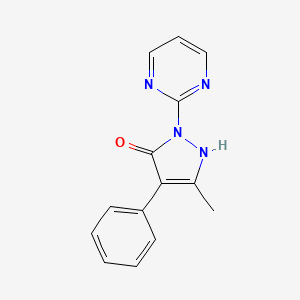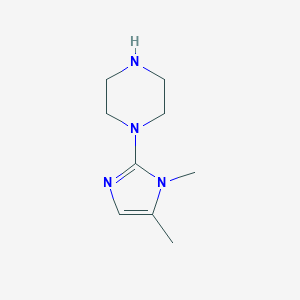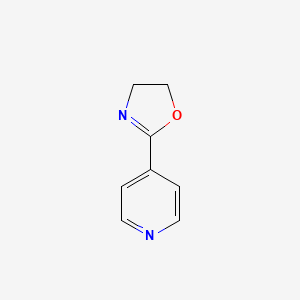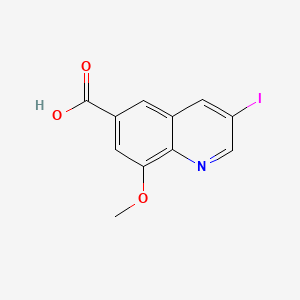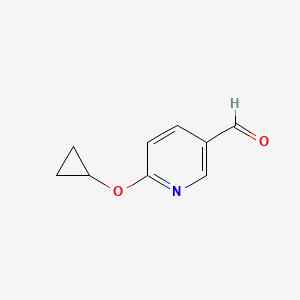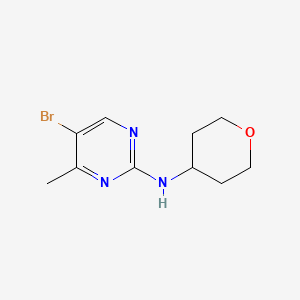
5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol is a synthetic organic compound characterized by its unique chemical structure, which includes chloro, fluoro, and methoxymethoxy functional groups attached to a naphthalen-2-ol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chloro and fluoro groups to the naphthalene ring.
Methoxymethoxylation: Protection of the hydroxyl group using methoxymethyl chloride in the presence of a base.
Final Assembly: Coupling of the protected naphthalene derivative with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups can enhance the compound’s binding affinity to target proteins, while the methoxymethoxy group can modulate its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-fluoro-4-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Chloro-5-fluoro-2-methoxypyrimidine
Uniqueness
5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol is unique due to its specific combination of functional groups and naphthalene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H10ClFO3 |
|---|---|
Peso molecular |
256.66 g/mol |
Nombre IUPAC |
5-chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C12H10ClFO3/c1-16-6-17-10-5-8(15)4-7-2-3-9(14)12(13)11(7)10/h2-5,15H,6H2,1H3 |
Clave InChI |
PXZAYSUIFHAERV-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C2C(=CC(=C1)O)C=CC(=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



